N-(4-bromo-2-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide - 946223-11-6

N-(4-bromo-2-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-3447021
CAS Number: 946223-11-6
Molecular Formula: C20H13BrF4N2O2
Molecular Weight: 469.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) [, , ]

  • Compound Description: BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily. [] It exhibits complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. [] This compound has been advanced into phase I clinical trials due to its efficacy, pharmacokinetic profile, and preclinical safety. []

2. N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide []

  • Compound Description: This compound is a Type II DFG-out inhibitor of RIPK3 kinase. [] It was identified during a search for novel RIPK3 inhibitors and its binding mode, characterized by the DFG-out conformation, was confirmed through protein crystallography. []

3. 5-[(4-Cyanophenyl)sulfinyl]-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide Dimers []

  • Compound Description: These specific compounds exhibit inhibitory activity against human neutrophil elastase. [] They are proposed as potential treatments for inflammatory respiratory diseases, particularly via inhalation routes. []

4. 4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod) [, ]

  • Compound Description: Tasquinimod is a second-generation, orally bioavailable quinoline-3-carboxamide derivative. [] It is currently under investigation in phase III clinical trials for the treatment of metastatic prostate cancer. [] Deuterium-enriched analogs of Tasquinimod are also being explored for potential use in treating malignant hyperproliferative disorders and autoimmune diseases. []

5. N-(4-Chlorophenyl)-2-substituted Nicotinamide Derivatives & 1-Methyl-2-oxo-1,2-dihydropyridine-3-(4-chlorophenyl)-carboxamide []

  • Compound Description: This series of compounds was designed based on the pharmacophore of Leflunomide's active metabolite, malononitrilamide (MNA). [] The enolic hydroxyl group, a crucial element for the immunosuppressive effects of MNA, is incorporated into these derivatives. [] These compounds demonstrated potent anti-inflammatory activity in vitro and in vivo, comparable to Leflunomide and MNA. []

6. N-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(4-fluorophenyl) 2-oxo-1,2-dihydropyridine- 3-carboxamide (BMS-A) []

  • Compound Description: BMS-A is a kinase inhibitor that was found to cause dose- and time-dependent vacuolar degeneration and necrosis in the adrenal cortex of rats after oral administration. [] This toxicity was mitigated by pretreatment with 1-aminobenzotriazole (ABT), a non-specific cytochrome P450 inhibitor. [] Further studies revealed that BMS-A undergoes bioactivation by CYP11A1 in the adrenal glands and testes, leading to the formation of hydroxylated metabolites and covalent binding to proteins, ultimately contributing to adrenal toxicity. []

7. 6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide 4-methylbenzenesulfonate [, ]

  • Compound Description: This compound, specifically its novel tosylate salt and crystalline forms, has been identified as a potential therapeutic agent for inflammatory diseases, particularly chronic obstructive pulmonary disease (COPD). [, ] It exhibits inhibitory activity against neutrophilic elastase, which is implicated in the pathogenesis of COPD. []

8. N- {[2 - [(4-Bromo-2-fluorophenyl) methyl] -5-hydroxy-6- (1-methylethyl) -3-oxo-2,3-dihydro-4-pyridazinyl] carbonyl} glycine []

  • Compound Description: This compound is a glycine derivative of N-substituted pyridazin-dione that acts as an inhibitor of HIF hydroxylases. []

9. N- {[2 - [(3,4'-Difluoro-4-biphenylyl) methyl] -5-hydroxy-6- (1-methylethyl) -3- oxo-2,3-dihydro-4-pyridazinyl] carbonyl} glycine []

  • Compound Description: This compound is a glycine derivative of N-substituted pyridazin-dione and functions as an inhibitor of HIF hydroxylases. []

10. N- {[2 - {[2-Fluoro-4- (trifluoromethyl) phenyl] methyl} -5 -hydroxy-6- (1-methylethyl) -3-oxo-2,3-dihydro-4-pyridazinyl] carbonyl} glycine []

  • Compound Description: This compound is a glycine derivative of N-substituted pyridazin-dione recognized for its inhibitory activity against HIF hydroxylases. []

Properties

CAS Number

946223-11-6

Product Name

N-(4-bromo-2-fluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Molecular Formula

C20H13BrF4N2O2

Molecular Weight

469.2 g/mol

InChI

InChI=1S/C20H13BrF4N2O2/c21-14-7-8-17(16(22)10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28)

InChI Key

DRCLYXABKZVRDM-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)Br)F)CC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)Br)F)CC3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.